HA15

Melanoma Drug Resistance BRAF Inhibitors

Researchers studying ER stress and drug resistance need a BiP/GRP78 inhibitor that maintains efficacy in BRAF inhibitor-resistant melanoma models. HA15 provides: - Specific BiP/GRP78 inhibition with IC50 of 1-2.5 μM in A375 cells, overcoming BRAF resistance. - Selective cytotoxicity against melanoma cells vs. normal fibroblasts/melanocytes, reducing off-target concerns. - Validated in vivo efficacy in melanoma xenografts with favorable toxicity profile. Supplied with ≥98% purity and rigorous QC.

Molecular Formula C23H22N4O3S2
Molecular Weight 466.6 g/mol
Cat. No. B607915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHA15
SynonymsHA15;  HA-15;  HA 15.
Molecular FormulaC23H22N4O3S2
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
InChIInChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28)
InChIKeyLBSMEKVVMYSTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HA15: A Specific GRP78/BiP Inhibitor for Anticancer Research


HA15 (N-[4-[3-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]phenyl]-2-thiazolyl]-acetamide) is a small-molecule sulfonamide that acts as a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5 . It was identified as the lead compound from a series of thiazole benzenesulfonamides developed for anticancer applications [1]. HA15 triggers ER stress, leading to concomitant autophagic and apoptotic cell death in various cancer cell lines, with notable activity against melanoma cells .

HA15 vs Other GRP78 Inhibitors: Key Differentiators


GRP78/BiP is a central node in the ER stress response and an emerging therapeutic target in oncology. However, not all GRP78 inhibitors are functionally equivalent. HA15 distinguishes itself through a specific sulfonamide-based structure that imparts unique pharmacological properties, including activity against BRAF inhibitor-resistant melanoma cells, a favorable selectivity profile in normal versus cancer cells, and distinct downstream signaling effects compared to other BiP inhibitors like YUM70 [1]. These differences in potency, selectivity, and mechanism of action mean that substituting HA15 with a structurally unrelated GRP78 inhibitor will not reproduce the same experimental outcomes, particularly in models of drug resistance or where off-target toxicity is a concern [2].

HA15 Quantitative Comparison Evidence


Activity in BRAF Inhibitor-Resistant Melanoma Cells

HA15 maintains potent cytotoxic activity in melanoma cells with acquired resistance to BRAF inhibitors, demonstrating efficacy comparable to that in sensitive parental lines. In A375 melanoma cells, HA15 exhibited an IC50 of 1–2.5 μM [1]. Crucially, HA15 at 10 μM for 48 hours induced cell death and ER stress with high efficiency in BRAF inhibitor-resistant melanoma cells, overcoming a common clinical resistance mechanism [2]. This contrasts with BRAF inhibitors themselves, which show markedly reduced or no activity in resistant clones.

Melanoma Drug Resistance BRAF Inhibitors

Cancer-Selective Cytotoxicity

In direct assessments, HA15 exhibits a favorable selectivity profile, reducing viability of melanoma cells while sparing normal cells. No deleterious effects on the viability of normal human melanocytes or human fibroblasts were observed even at low or high doses of HA15 [1]. This contrasts with many cytotoxic chemotherapeutics that lack this degree of selectivity. While quantitative IC50 values for normal cells are not reported, the observation of no toxicity at doses up to 10 µM in these cells, alongside an IC50 of 1–2.5 µM in melanoma cells, suggests a therapeutic window [2].

Selectivity Normal Cell Toxicity Therapeutic Window

Distinct Signaling Profile vs YUM70

While both HA15 and YUM70 are BiP/GRP78 inhibitors, they differentially affect downstream signaling pathways. In a comparative study, YUM70 at 100 µM suppressed EGFR downstream signaling via ERK1/2 and mTOR/p70(S6K) pathways, whereas HA15 at the same concentration did not inhibit the phosphorylation of ERK1/2 or p70(S6K) [1]. This indicates that HA15's cytotoxic effects are mediated through pathways distinct from those engaged by YUM70, underscoring that these compounds are not functionally interchangeable.

Signaling GRP78 Inhibitors Mechanism of Action

In Vivo Efficacy in Melanoma Xenografts

HA15 demonstrates significant in vivo antitumor activity in xenograft models. In mice bearing A375 melanoma xenografts, HA15 (0.7 mg/mouse/day) administered over two weeks resulted in strong tumor growth inhibition [1]. This effect was accompanied by induction of intratumoral apoptosis and autophagy, with no apparent signs of toxicity or changes in body mass, behavior, or liver mass [2]. This in vivo efficacy profile compares favorably to many preclinical candidates that show promise in vitro but fail to translate in vivo.

In Vivo Efficacy Xenograft Melanoma

HA15 Application Scenarios in Cancer and Stress Research


BRAF Inhibitor Resistance Mechanisms in Melanoma

HA15 is ideally suited for studies exploring acquired resistance to BRAF inhibitors. Its ability to induce ER stress and cell death in resistant melanoma cells makes it a valuable tool for dissecting resistance pathways and testing combination strategies [1].

Comparative ER Stress and Chaperone Studies

Given its distinct signaling profile compared to YUM70, HA15 serves as a critical comparator in experiments designed to elucidate the specific contributions of BiP/GRP78 inhibition to downstream cellular processes, particularly in cancer cell lines where ER stress is a therapeutic vulnerability [2].

In Vivo Xenograft Models for Drug Development

The validated in vivo efficacy of HA15 in melanoma xenografts, coupled with its favorable toxicity profile, supports its use as a positive control or lead compound in preclinical efficacy studies. Researchers can use HA15 to benchmark new ER stress-inducing agents or to study tumor biology in vivo [1].

Selective Cancer Cell Targeting in Co-Culture

The differential sensitivity of melanoma cells versus normal fibroblasts and melanocytes to HA15 enables its use in co-culture experiments aimed at understanding cancer cell-specific responses to ER stress without confounding effects on normal cell viability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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